4-Bromo-7-chloro-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by its two fused rings consisting of a benzene and an imidazole. This compound is notable for its potential biological activities and applications in medicinal chemistry. Benzimidazole derivatives are widely recognized for their diverse pharmacological properties, including antitumor and antimicrobial effects, making them significant in drug development and other scientific research areas .
4-Bromo-7-chloro-1H-benzimidazole is classified as a bicyclic heteroaromatic compound. Its molecular formula is , and it has a molecular weight of approximately 249.47 g/mol . The compound features halogen substituents (bromine and chlorine), which can influence its reactivity and biological interactions.
The synthesis of 4-bromo-7-chloro-1H-benzimidazole can be achieved through several methods, primarily focusing on the modification of existing benzimidazole derivatives or employing direct halogenation techniques.
The choice of reagents, catalysts, and reaction conditions such as temperature and duration are critical for optimizing yield and purity. For instance, using Lewis acids as catalysts can enhance the reaction efficiency during the synthesis process .
The molecular structure of 4-bromo-7-chloro-1H-benzimidazole can be represented by its canonical SMILES notation: C1=CC(=C2C(=C1Br)N=C(N2)Cl)N
. The structure reveals:
C1=CC(=C2C(=C1Br)N=C(N2)Cl)N
4-Bromo-7-chloro-1H-benzimidazole can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 4-bromo-7-chloro-1H-benzimidazole involves its interaction with specific biological targets. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, potentially leading to inhibition or activation of various biological pathways. This characteristic is particularly relevant in the context of drug development where targeting specific pathways is crucial for therapeutic efficacy .
Relevant data regarding these properties can be found in chemical databases such as PubChem .
4-Bromo-7-chloro-1H-benzimidazole has several scientific uses:
The benzimidazole core is an aromatic heterocyclic system exhibiting amphoteric behavior. Its ionization constants reveal a weakly basic imidazolic nitrogen (pKa ~5.6 for conjugate acid formation) and a weakly acidic N-H proton (pKa ~12.8) [4]. This dual character allows benzimidazole to participate in diverse ionic and hydrogen-bonding interactions within biological environments. The core structure demonstrates exceptional thermal and chemical stability, maintaining integrity under vigorous conditions, including heating in concentrated sulfuric acid or treatment with strong alkalis [4] [9]. Electronic distribution across the ring is non-uniform. Positions 4, 5, 6, and 7 on the benzoid ring are generally more electron-rich than positions 5 and 6 of the imidazole ring, making them susceptible to electrophilic substitution reactions, particularly when activating substituents are present. Conversely, the carbon at position 2 is electron-deficient relative to the imidazole nitrogens [4] [8]. The presence of halogens, such as bromine at C4 and chlorine at C7, significantly perturbs this electronic landscape. Bromine, a moderate π-donor via resonance despite its high electronegativity, increases electron density at adjacent positions, potentially enhancing interactions with electron-deficient biological targets. Chlorine acts primarily as an inductive electron-withdrawing group, increasing the compound's overall polarity and influencing dipole moments and hydrogen-bond acceptor capabilities [3] [10].
The exploration of halogenated benzimidazoles is deeply rooted in the mid-20th century, coinciding with the discovery that 5,6-dimethylbenzimidazole is a crucial component of vitamin B₁₂ [9]. This finding spurred intense interest in benzimidazole derivatives as potential bioactive molecules. Early research focused on simple substitutions, but the profound impact of halogen atoms on pharmacological activity became evident with the development of thiabendazole (2-(thiazol-4-yl)benzimidazole), an anthelmintic and fungicide marked as one of the first commercially successful halogenated benzimidazoles [4]. Subsequent decades witnessed a strategic shift towards polyhalogenated derivatives, driven by the hypothesis that multiple halogens could fine-tune molecular properties like lipophilicity (impacting membrane permeability) and metabolic stability. Bromine and chlorine emerged as preferred halogens due to their optimal balance of steric demand, electronic effects, and synthetic feasibility compared to fluorine (highly demanding synthesis) or iodine (potential metabolic liability and larger size) [5] [9]. The synthesis of 4-bromo-7-chloro-1H-benzimidazole represents a deliberate effort within this trajectory, targeting a molecule where the specific positions and types of halogens are chosen to maximize interactions with target biomolecules, drawing inspiration from SAR studies of established drugs like bendamustine (a nitrogen mustard-containing benzimidazole used in cancer therapy) and triclabendazole (a halogen-rich anthelmintic) [2] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1